molecular formula C12H17N3O4S B608078 Imipenem CAS No. 64221-86-9

Imipenem

Katalognummer: B608078
CAS-Nummer: 64221-86-9
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: ZSKVGTPCRGIANV-ZXFLCMHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Degradation Reactions in Aqueous Solutions

Imipenem undergoes pH-dependent degradation via distinct pathways:

Acidic Conditions (pH 4.0)

  • Mechanism : Oligomerization initiated by intermolecular carboxyl group attack on the β-lactam ring .

  • Kinetics : Follows second-order kinetics, with degradation rates increasing at higher concentrations .

Alkaline Conditions (pH 9.0–9.5)

  • Mechanism :

    • Intermolecular reactions between the β-lactam and formimidoyl groups.

    • Hydrolysis of both β-lactam and formimidoyl moieties .

  • Kinetics : First-order degradation dominated by hydroxide ion catalysis .

Table 1: Degradation Pathways of this compound

pHPrimary ReactionRate Constant (h⁻¹)Key Products
4.0Oligomerization0.12High-molecular-weight polymers
9.5β-lactam hydrolysis0.35Inactive metabolites

Renal Dehydropeptidase-1 (DHP-1)

  • Reaction : Hydrolysis of the β-lactam ring by renal DHP-1, rendering this compound inactive .

  • Inhibition : Cilastatin (a DHP-1 inhibitor) co-administered with this compound reduces renal degradation, increasing bioavailability .

β-Lactamase Resistance

  • This compound resists hydrolysis by most serine β-lactamases due to its 6α-hydroxyethyl side chain .

  • Exceptions : Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze this compound, conferring resistance in Pseudomonas and Bacteroides .

Synthetic Reactions and Intermediates

This compound is synthesized via a multi-step process involving key intermediates:

Key Steps

  • Enol Phosphate Formation : Thienamycin derivative reacts with diphenylchlorophosphate to form an enol phosphate intermediate .

  • Formimidation : Coupling with 2-aminoethanethiol hydrochloride introduces the formimidoyl group .

  • Hydrogenation : Palladium-catalyzed removal of protecting groups (e.g., p-nitrobenzyl) .

Table 2: Synthesis Yield and Purity

StepIntermediate Purity (%)Yield (%)
Ketone Compound86.275.0
Imine Compound96.373.3
Final this compound99.060.0

Stability and Reactivity with Other Agents

  • Thermal Stability : Degrades at temperatures >40°C, forming unidentified byproducts .

  • Oxidizing Agents : Reacts exothermically with strong oxidizers, necessitating storage in inert conditions .

  • Light Sensitivity : Stable under normal lighting but degrades under prolonged UV exposure .

Hydrolysis Products and Metabolites

  • Primary Metabolite : Hydrolyzed β-lactam ring forms an inactive open-chain derivative .

  • Renal Excretion : 70% of administered this compound is excreted unchanged in urine .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Imipenem is primarily indicated for the treatment of severe bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria. Its applications include:

  • Nosocomial Infections : this compound is effective in treating hospital-acquired infections, including pneumonia, sepsis, and intra-abdominal infections. It is often used when other antibiotics fail due to resistance .
  • Neutropenic Fever : It is a preferred choice in patients with febrile neutropenia, especially those undergoing chemotherapy, due to its broad-spectrum activity and low resistance rates .
  • Polymicrobial Infections : this compound is effective against infections caused by multiple organisms, making it suitable for empirical therapy in severe cases .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed, particularly among certain pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Resistance mechanisms include the production of carbapenemases and changes in porin channels that reduce drug uptake .

Resistance Data Table

PathogenResistance Rate (%)Study Reference
Pseudomonas aeruginosa13%
Klebsiella pneumoniae7.5%
Acinetobacter baumanniiVariable

Case Study 1: Treatment of Severe Infections

A study involving 40 patients with severe infections treated with this compound showed a clinical success rate of 85%. The most common infections included intra-abdominal and respiratory tract infections. The study highlighted this compound's role in de-escalation therapy, allowing for tailored treatment based on culture results .

Case Study 2: Neutropenic Fever Management

In a cohort of cancer patients experiencing febrile neutropenia, this compound was administered as initial empirical therapy. The response rate was 90%, with rapid resolution of fever and infection symptoms noted within 48 hours in most cases .

Safety Profile

This compound is generally well tolerated; however, side effects can occur. Common adverse effects include:

  • Nausea and vomiting
  • Diarrhea
  • Injection site reactions

Seizures have been reported, particularly in patients with renal impairment or those receiving high doses .

Biologische Aktivität

Imipenem, a member of the carbapenem class of antibiotics, is recognized for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and resistance patterns.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), specifically targeting PBPs-1A, -1B, -2, and exhibiting variable inhibition on PBP-3. Unlike other beta-lactams, this compound induces cell lysis without promoting filamentous growth, leading to the formation of spherical cells that eventually rupture .

The minimal inhibitory concentrations (MICs) for this compound are generally low, demonstrating high potency against a variety of pathogens. For instance, it has been shown to be effective against Pseudomonas aeruginosa, Escherichia coli, and various strains of Staphylococcus aureus and Bacteroides species . The stability of this compound against numerous beta-lactamases contributes to its effectiveness in treating infections caused by resistant organisms.

Clinical Efficacy

This compound's clinical efficacy has been evaluated in multiple studies across various infection types:

  • Complicated Urinary Tract Infections (UTIs) : In a multicenter trial comparing this compound/cilastatin with meropenem, both demonstrated high clinical response rates (99% for this compound) with similar bacteriological outcomes .
  • Intra-abdominal Infections : A study involving 529 patients showed that this compound had a successful outcome in 80% of cases treated compared to 82% for clinafloxacin. Notably, treatment failures were more common in patients initially treated with this compound due to the recovery of Gram-negative organisms .
  • Gram-negative Bacterial Infections : this compound has been particularly effective against infections caused by ESBL-producing Klebsiella pneumoniae, with studies indicating a significant reduction in infection rates following the restricted use of cephalosporins .

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound is an emerging concern. Studies have documented increasing rates of carbapenem-resistant Enterobacteriaceae (CRE) globally. For example, a study from China reported that while this compound/relebactam demonstrated high efficacy against Enterobacteriaceae isolates from non-ICU patients (95.8%), resistance patterns remain a significant challenge in clinical settings .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

Study TypePathogenSuccess Rate (%)Notes
Clinical Trial (UTIs)E. coli, Klebsiella80-82Treatment failures linked to Gram-negative organisms
Comparative Study (UTIs)Complicated UTIs99Similar efficacy compared to meropenem
Observational StudyESBL-producing K. pneumoniaeSignificant reduction in infections post-cephalosporin restrictionIncreased use of this compound noted
In Vitro StudyEnterobacteriaceae95.8High efficacy against isolates from non-ICU patients

Case Studies

Case Study 1 : A patient with complicated appendicitis was treated with this compound after failing initial therapy with clinafloxacin. The switch led to a successful outcome after identifying resistant E. coli strains.

Case Study 2 : In a cohort study involving patients with severe intra-abdominal infections, those treated with this compound demonstrated quicker resolution of symptoms and lower levels of inflammatory markers compared to those receiving alternative therapies.

Eigenschaften

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKVGTPCRGIANV-ZXFLCMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64221-86-9 (Parent), 64221-86-9 (anhydrous)
Record name Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023143
Record name Imipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imipenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.76e-01 g/L
Record name Imipenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imipenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death.
Record name Imipenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

64221-86-9, 74431-23-5
Record name Imipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64221-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name imipenem
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imipenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPENEM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imipenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: How does Imipenem exert its antibacterial activity?

A1: this compound is a carbapenem antibiotic that acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, , , ] These enzymes are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, , , ] By binding to and inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death. [, , , ]

Q2: What are the primary mechanisms of resistance to this compound?

A2: Several mechanisms contribute to this compound resistance:

  • Production of metallo-β-lactamases: These enzymes can hydrolyze this compound and other β-lactam antibiotics, rendering them ineffective. [, , , , ]
  • Reduced permeability: Alterations in bacterial outer membrane proteins, such as porins, can decrease this compound penetration into the cell. [, , , , ]
  • Efflux pumps: These pumps actively expel this compound from the bacterial cell, reducing its intracellular concentration. [, , ]
  • Altered penicillin-binding proteins: Mutations in PBPs can reduce their affinity for this compound, making the antibiotic less effective. [, ]

Q3: Can this compound resistance develop during therapy?

A3: Yes, resistance to this compound can emerge during treatment, particularly in settings of prolonged or inappropriate use. [, , ] This resistance may arise from mutations in existing genes or acquisition of resistance genes via horizontal gene transfer. [, , ] One study reported the emergence of cross-resistance to this compound and other β-lactams in Pseudomonas aeruginosa during this compound therapy. []

Q4: Are there specific bacterial species with inherently higher resistance to this compound?

A4: Yes, some bacterial species exhibit naturally higher resistance to this compound. For example, Stenotrophomonas maltophilia is inherently resistant to this compound due to the presence of the L1 metallo-β-lactamase. []

Q5: Is there cross-resistance between this compound and other antibiotics?

A5: Yes, cross-resistance can occur, particularly with other carbapenems and β-lactam antibiotics. [, , ] The extent of cross-resistance depends on the specific resistance mechanism involved. For instance, metallo-β-lactamase production can confer resistance to multiple β-lactams, including this compound. [, , ]

Q6: How does the presence of metallo-β-lactamases affect this compound susceptibility?

A6: Metallo-β-lactamases, particularly those encoded by genes like blaIMP and blaVIM, are significant contributors to this compound resistance. [, , , ] These enzymes can hydrolyze this compound, rendering it ineffective against the bacteria. [, , , ] Studies have shown a high prevalence of metallo-β-lactamase genes, especially blaOXA-23, in this compound-resistant Acinetobacter baumannii isolates. [, , ]

Q7: How is this compound administered, and what factors influence its dosage?

A7: this compound is administered intravenously, often in combination with cilastatin, an inhibitor of renal dehydropeptidase I, to prevent its degradation. [, , ] Dosage adjustments are necessary for patients with renal impairment, and therapeutic drug monitoring may be warranted in critically ill patients. [, , ]

Q8: What is the impact of continuous venovenous hemofiltration (CVVH) on this compound pharmacokinetics?

A8: CVVH increases this compound clearance, requiring higher doses to achieve therapeutic concentrations. [] Additionally, cilastatin, often co-administered with this compound, undergoes significant accumulation in patients on CVVH, particularly those with liver dysfunction. []

Q9: Are there significant pharmacokinetic differences between this compound and Meropenem?

A9: Yes, while both are carbapenems, they exhibit different pharmacokinetic profiles. Meropenem generally has a longer half-life and greater stability to renal dehydropeptidase I than this compound. [] This difference translates into less frequent dosing and no need for co-administration with cilastatin for Meropenem.

Q10: What are the common clinical applications of this compound?

A10: this compound is often used to treat serious bacterial infections, especially those caused by multidrug-resistant Gram-negative bacteria. [, , , ] It has demonstrated efficacy in treating various infections, including:

  • Lower respiratory tract infections [, ]
  • Urinary tract infections []
  • Intra-abdominal infections []
  • Bacteremia [, ]
  • Meningitis [, ]
  • Endocarditis []

Q11: What are the limitations of this compound monotherapy in treating febrile neutropenia?

A11: While this compound demonstrates good activity against many Gram-negative bacteria, it has limited efficacy against Gram-positive organisms, especially methicillin-resistant staphylococci. [] Consequently, this compound monotherapy might be inadequate for febrile neutropenia, where both Gram-positive and Gram-negative pathogens are potential culprits.

Q12: Is combination therapy with this compound beneficial in certain clinical scenarios?

A12: Yes, combining this compound with other antibiotics can be advantageous in specific situations:

  • Enterococcal endocarditis: Studies suggest that this compound alone might not be sufficient for treating enterococcal endocarditis, and combination with gentamicin is necessary for improved efficacy. []
  • Methicillin-resistant staphylococci: While this compound exhibits poor activity against methicillin-resistant staphylococci, synergistic effects have been observed when combined with fosfomycin. []

Q13: How does the efficacy of this compound compare to other antibiotic regimens?

A13: Comparative studies have shown varying results depending on the infection type and the compared antibiotic regimen:

  • Febrile neutropenia: this compound monotherapy showed comparable efficacy to combination therapy with ceftazidime and amikacin. []
  • Acinetobacter bacteremia: Cefoperazone/sulbactam demonstrated similar efficacy to this compound/cilastatin. []
  • Lower respiratory tract infections: this compound demonstrated high clinical efficacy in treating lower respiratory tract infections in neurosurgical patients after tracheotomy, with a high sensitivity rate against the predominant Gram-negative bacilli. []

Q14: What are the potential advantages of using this compound/relebactam compared to this compound alone?

A14: Relebactam is a β-lactamase inhibitor that protects this compound from degradation by certain β-lactamases. [, ] Combining this compound with relebactam enhances its activity against this compound-resistant bacteria, particularly those producing serine carbapenemases like KPC and GES. []

Q15: What analytical techniques are commonly used to quantify this compound?

A15: High-performance liquid chromatography (HPLC) is widely used for this compound quantification in various matrices, including plasma and hemofiltrate. [, ] Mass spectrometry coupled with HPLC (LC-MS/MS) offers higher sensitivity and selectivity for this compound analysis. []

Q16: What are the implications of this compound use on the gut microbiota?

A16: this compound administration significantly impacts the composition of the gut microbiota, leading to a marked decrease in both aerobic and anaerobic bacteria, including Bacteroides spp. [] This alteration in the gut flora can potentially increase the risk of Clostridioides difficile infection. []

Q17: Are there any emerging alternatives to this compound for treating multidrug-resistant infections?

A17: Yes, researchers are actively exploring alternative antibiotics and treatment strategies to combat multidrug-resistant infections, including:

  • Novel β-lactam/β-lactamase inhibitor combinations: Ceftazidime/avibactam and meropenem/vaborbactam are examples of such combinations that offer broader spectrum coverage and improved activity against some resistant pathogens. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.